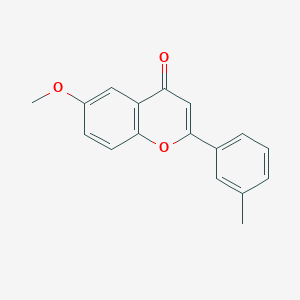
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide, also known as TBPB, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the function of potassium channels. TBPB is a positive allosteric modulator of the KCNQ family of potassium channels, which are involved in regulating the electrical activity of cells. In
科学研究应用
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide has been used in a variety of scientific research applications, primarily as a tool for studying the function of KCNQ potassium channels. KCNQ channels are involved in regulating the electrical activity of cells in the nervous system and other tissues, and dysfunction of these channels has been implicated in a variety of diseases, including epilepsy, cardiac arrhythmias, and hypertension.
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide has been shown to enhance the activity of KCNQ channels, making it a useful tool for studying their function. N-(2-tert-butylphenyl)-2-(phenylthio)acetamide has been used to study the role of KCNQ channels in pain signaling, as well as their potential as therapeutic targets for epilepsy and other neurological disorders.
作用机制
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide acts as a positive allosteric modulator of KCNQ channels, meaning that it enhances their activity without directly binding to the channel itself. N-(2-tert-butylphenyl)-2-(phenylthio)acetamide binds to a specific site on the channel, causing a conformational change that increases the channel's ability to conduct potassium ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-tert-butylphenyl)-2-(phenylthio)acetamide are primarily related to its modulation of KCNQ channels. By enhancing the activity of these channels, N-(2-tert-butylphenyl)-2-(phenylthio)acetamide can have a variety of effects on cellular function, including regulation of membrane potential, neurotransmitter release, and ion homeostasis.
实验室实验的优点和局限性
One advantage of using N-(2-tert-butylphenyl)-2-(phenylthio)acetamide in lab experiments is its specificity for KCNQ channels, which allows for targeted manipulation of their activity. N-(2-tert-butylphenyl)-2-(phenylthio)acetamide has also been shown to have a long duration of action, making it useful for studying the effects of sustained KCNQ channel activation.
One limitation of using N-(2-tert-butylphenyl)-2-(phenylthio)acetamide is its potential for off-target effects, as it has been shown to modulate other ion channels in addition to KCNQ channels. Additionally, the effects of N-(2-tert-butylphenyl)-2-(phenylthio)acetamide may vary depending on the specific KCNQ channel isoform being studied.
未来方向
For research involving N-(2-tert-butylphenyl)-2-(phenylthio)acetamide include further investigation of its potential as a therapeutic agent for neurological disorders such as epilepsy and pain. Additionally, more research is needed to fully understand the effects of N-(2-tert-butylphenyl)-2-(phenylthio)acetamide on KCNQ channels and other ion channels, as well as its potential for off-target effects. Finally, the development of more selective modulators of KCNQ channels may provide additional tools for studying their function and potential therapeutic applications.
合成方法
The synthesis of N-(2-tert-butylphenyl)-2-(phenylthio)acetamide involves the reaction of 2-tert-butylphenylamine with phenylthiocyanate to form the intermediate N-(2-tert-butylphenyl)thiourea. This intermediate is then reacted with acetic anhydride to form N-(2-tert-butylphenyl)-2-(phenylthio)acetamide. The synthesis method has been optimized to yield N-(2-tert-butylphenyl)-2-(phenylthio)acetamide with high purity and yield, making it suitable for scientific research applications.
属性
IUPAC Name |
N-(2-tert-butylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-18(2,3)15-11-7-8-12-16(15)19-17(20)13-21-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCATQAPVYVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-phenylsulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)



![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)






![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)